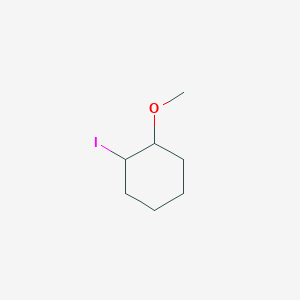

1-Iodo-2-methoxycyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

67038-61-3 |

|---|---|

Molecular Formula |

C7H13IO |

Molecular Weight |

240.08 g/mol |

IUPAC Name |

1-iodo-2-methoxycyclohexane |

InChI |

InChI=1S/C7H13IO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 |

InChI Key |

AWPSFXGKLLMWED-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1I |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Iodo 2 Methoxycyclohexane

Direct Synthesis Approaches and Their Mechanistic Pathways

Direct approaches to 1-iodo-2-methoxycyclohexane primarily involve the functionalization of the cyclohexene (B86901) double bond. These methods are often valued for their atom economy and efficiency.

Electrophilic Iodination Strategies of Cyclohexene (e.g., Iodine-Cerium(IV) Ammonium (B1175870) Nitrate Mediated) and Regioselectivity Studies

The reaction of cyclohexene with an electrophilic iodine source in the presence of methanol (B129727) is a direct method for producing this compound. This process, known as iodomethoxylation, relies on the ability of the electron-rich double bond to attack an electrophilic iodine species.

The mechanism is initiated by the interaction of molecular iodine (I₂) with the cyclohexene π-system, forming a cyclic iodonium (B1229267) ion intermediate. mdpi.commanac-inc.co.jp This three-membered ring is positively charged and highly strained, making it susceptible to nucleophilic attack. Methanol, acting as the solvent and nucleophile, then attacks one of the two carbons in the iodonium ion bridge. manac-inc.co.jp This attack is regioselective; in substituted cyclohexenes, the nucleophile would preferentially attack the more substituted carbon, following Markovnikov's rule. However, in the symmetrical case of cyclohexene, the attack occurs with equal probability at either carbon.

Figure 1: General scheme for the iodomethoxylation of cyclohexene.

Figure 1: General scheme for the iodomethoxylation of cyclohexene.Nucleophilic Substitution Routes to Iodo-Methoxy Cyclohexanes and Associated Stereoinversion Studies

An alternative to electrophilic addition is the use of nucleophilic substitution on a pre-functionalized cyclohexane (B81311) ring. This strategy provides excellent control over stereochemistry. A common route involves the conversion of an alcohol to a good leaving group, which is then displaced by an iodide nucleophile.

For instance, starting from a 2-methoxycyclohexanol isomer, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. These sulfonate groups are excellent leaving groups for Sₙ2 reactions. Subsequent treatment with a source of iodide ions, such as sodium iodide in acetone (B3395972) (the Finkelstein reaction), leads to the displacement of the sulfonate group. ub.eduvanderbilt.edu

A critical aspect of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center. ub.edu If the synthesis begins with trans-2-methoxycyclohexanol, the resulting sulfonate ester will also be in a trans configuration. The subsequent Sₙ2 attack by the iodide ion occurs from the face opposite to the leaving group, resulting in the formation of cis-1-iodo-2-methoxycyclohexane. This stereochemical inversion is a powerful tool for accessing specific diastereomers of the target compound that may not be available through other routes.

Stereoselective and Stereospecific Approaches to this compound Synthesis (e.g., Anti-Addition Principles)

The iodomethoxylation of cyclohexene described in section 2.1.1 is a highly stereoselective reaction. The formation of the bridged iodonium ion intermediate is key to this selectivity. The iodine atom blocks one face of the former double bond. Consequently, the incoming methanol nucleophile can only attack from the opposite face ("backside attack"). mdpi.commasterorganicchemistry.com

This mechanistic constraint dictates that the iodine atom and the methoxy (B1213986) group are added to opposite faces of the cyclohexane ring, a process known as anti-addition. mdpi.commasterorganicchemistry.com Therefore, the electrophilic addition of iodine and methanol to cyclohexene stereospecifically yields trans-1-iodo-2-methoxycyclohexane as the major product. The formation of the cis isomer is generally not observed in this reaction, highlighting the high degree of stereocontrol offered by the halonium-ion-mediated mechanism.

Transformations from Precursors and Derivatization Strategies

Beyond direct additions to cyclohexene, this compound can be synthesized by modifying existing functional groups on the cyclohexane scaffold or by constructing the ring itself.

Functional Group Interconversions Leading to the Iodo-Methoxy Moiety

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. fiveable.me As detailed in section 2.1.2, a primary example leading to the iodo-methoxy moiety is the conversion of a hydroxyl group into an iodide.

The synthesis can be designed to start from 2-methoxycyclohexanol. This precursor contains the required methoxy group and a hydroxyl group at the adjacent position, which can be readily transformed. The process involves two key steps:

Activation of the Hydroxyl Group : The alcohol is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This converts the poorly leaving hydroxyl group into a highly effective sulfonate leaving group. ub.edu

Nucleophilic Displacement : The resulting sulfonate ester is then reacted with a source of iodide, such as NaI, to displace the leaving group via an Sₙ2 reaction, yielding the final this compound product. vanderbilt.edu

This FGI approach offers excellent control of the product's stereochemistry through the predictable inversion of configuration during the Sₙ2 step.

Ring Modification Strategies Incorporating the Iodo-Methoxy Functionality

While less common for this specific target, ring modification strategies represent a powerful method for synthesizing substituted cycloalkanes. These methods involve the expansion or contraction of an existing ring to form the desired carbocyclic framework.

A hypothetical ring expansion route could start with a substituted cyclopentane (B165970) derivative. For example, a 1-(1-hydroxyethyl)cyclopentanol could be envisioned as a precursor. Conversion of the exocyclic alcohol to a leaving group, followed by a base-induced rearrangement, could lead to the expansion of the five-membered ring to a six-membered cyclohexanone. Subsequent steps would then be required to introduce the iodo and methoxy functionalities. More sophisticated cascade ring expansion reactions can construct medium-sized rings from smaller ones, operating through a series of controlled cyclization and fragmentation steps. whiterose.ac.uk Although no specific literature examples point to the synthesis of this compound via this method, it remains a viable conceptual approach for constructing the core cyclohexane skeleton.

Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Starting Material | Key Reagents | Mechanism | Primary Stereochemical Outcome |

| Electrophilic Addition | Cyclohexene | I₂, CH₃OH, (optional CAN) | Iodonium ion formation, nucleophilic attack | Anti-addition (trans product) |

| Nucleophilic Substitution | 2-Methoxycyclohexanol | 1. TsCl or MsCl, Pyridine2. NaI | Sₙ2 | Inversion of configuration |

Table of Compounds

Catalytic Methodologies in its Synthesis and Related Vicinal Haloethers

The synthesis of this compound and analogous vicinal haloethers has been significantly advanced through the development of catalytic methodologies. These approaches offer superior control over selectivity, efficiency, and reaction conditions compared to traditional stoichiometric methods. Catalytic routes are broadly categorized into metal-catalyzed, organocatalytic, and green chemistry approaches, each contributing unique advantages to the synthesis of these valuable chemical intermediates.

Metal-Catalyzed Routes for Vicinal Functionalization

Metal-catalyzed reactions represent a cornerstone in the synthesis of vicinal haloethers, providing efficient pathways for the functionalization of alkenes. These methods often involve the activation of either the alkene substrate or the halogen and oxygen sources by a metal center, facilitating the desired transformation with high selectivity.

Various transition metal complexes have been explored as catalysts for the vicinal difunctionalization of olefins. For instance, the synthesis of related vicinal halohydrins, which are close structural analogues and key precursors, has been achieved using a range of metal catalysts. Schiff-base complexes of Metal(II) have been demonstrated as effective catalysts for the highly regioselective conversion of epoxides to haloalcohols using elemental halogens. researchgate.net Similarly, anhydrous zinc chloride (ZnCl₂) in acetonitrile (B52724) has been utilized for the facile conversion of epoxides into β-chlorohydrins with excellent regioselectivity and high yields (80-97%) in very short reaction times (10-50 minutes). researchgate.net Tin(II) halides also serve as effective reagents for converting epoxides into halohydrins across various solvents. researchgate.net

A notable advancement in this area is the development of iridium-catalyzed asymmetric hydrogenation. A novel synthetic route for chiral cis-vicinal halohydrin derivatives was achieved through the Ir/f-phamidol-catalyzed asymmetric hydrogenation of the corresponding α-halogenated ketones. rsc.org This method provides high yields (up to 99%), excellent diastereoselectivities (>20:1 dr), and enantioselectivities (up to 99% ee), showcasing the power of metal catalysis in controlling stereochemistry. rsc.org While these examples focus on halohydrins, the underlying principles of metal-catalyzed activation are directly applicable to the synthesis of vicinal haloethers like this compound, typically through the reaction of an alkene like cyclohexene with an iodine source and methanol in the presence of a suitable metal catalyst.

Table 1: Examples of Metal-Catalyzed Synthesis of Vicinal Haloalcohols

| Catalyst/Reagent | Substrate Type | Product | Key Features | Yield |

|---|---|---|---|---|

| Schiff-Base Complexes of Metal(II) / Elemental Halogen | Epoxides | Vicinal Halo Alcohols | High regioselectivity, mild and neutral conditions. researchgate.net | High |

| Anhydrous ZnCl₂ | Epoxides | β-chlorohydrins | Perfect regioselectivity, short reaction times (10-50 min). researchgate.net | 80-97% |

| Ir/f-phamidol | α-Halogenated Ketones | Chiral cis-Vicinal Halohydrins | High yield, excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). rsc.org | Up to 99% |

| Tin(II) halides | Epoxides | Halohydrins | Effective in a variety of solvents. researchgate.net | Not specified |

Organocatalytic Approaches to Controlled Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of vicinal haloethers, offering mild reaction conditions and unique selectivity profiles. semanticscholar.org These catalysts, being small organic molecules, are often less toxic and more environmentally benign than their metal-based counterparts. semanticscholar.org The synthesis of vicinal haloethers and their precursors via organocatalysis frequently involves the activation of substrates through the formation of intermediate species like enamines or iminium ions, or through hydrogen bonding interactions. youtube.com

A prominent strategy involves the regioselective ring-opening of epoxides. Various organocatalysts have proven effective in this transformation. For example, calix researchgate.netpyrrole has been reported as a novel organocatalyst for the regioselective opening of epoxides with elemental halogens under mild conditions, affording vicinal halohydrins in good to excellent yields (75-95%). researchgate.net The reaction's efficiency is influenced by factors like solvent polarity and temperature. researchgate.net Other successful organocatalysts for this transformation include hexamethylenetetramine (HMTA), imidazolidine (B613845) derivatives, thiourea, and diamine podands, all of which facilitate the reaction under neutral and mild conditions with high yields. researchgate.net

Furthermore, hypervalent iodine reagents have been utilized in organocatalytic group transfer reactions. researchgate.net For instance, n-Bu₄NI can act as an organocatalyst in conjunction with an oxidant like t-BuOOH to mediate the intermolecular oxidative C(sp³)-N bond formation for the synthesis of hemiaminal ethers from alkyl ethers. nih.gov This principle of activating C-H or C-O bonds can be extended to the synthesis of haloethers. The development of chiral organocatalysts has also enabled enantioselective transformations, providing access to optically active vicinal haloethers, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov

Table 2: Organocatalysts for the Synthesis of Vicinal Halohydrins from Epoxides

| Organocatalyst | Halogen Source | Key Features | Yield |

|---|---|---|---|

| Calix researchgate.netpyrrole | Elemental Halogen | Mild reaction conditions, good to excellent regioselectivity. researchgate.net | 75-95% |

| Hexamethylenetetramine (HMTA) | Elemental Halogen | Neutral and mild conditions, high yields, short reaction times. researchgate.net | High |

| Imidazolidine derivative | Elemental Halogen | Neutral and mild conditions, high yields, effective in various aprotic solvents. researchgate.net | High |

| Thiourea | Elemental Halogen | Catalyzes conversion of epoxides to halohydrins. researchgate.net | Not specified |

| Diamine podands | Elemental Iodine and Bromine | Regioselective, neutral and mild conditions. researchgate.net | High |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and related compounds. longdom.org These approaches prioritize minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. longdom.orgnih.gov

A key aspect of green synthesis is the use of environmentally benign solvents, with water being an ideal choice. novartis.com Molecular iodine has been used as an inexpensive and environmentally friendly catalyst in water for reactions like the iodocyclization of 2-allylphenols, demonstrating the potential for aqueous-phase iodine-catalyzed reactions. rsc.orgresearchgate.net Such protocols offer high atom economy and carbon efficiency, with water often being the only significant waste product. rsc.org The use of recyclable, solid catalysts is another green strategy that simplifies product purification and reduces waste. researchgate.net

Sustainable methodologies also focus on avoiding toxic and hazardous reagents. For example, protocols for vicinal dichlorination of olefins have been developed using ammonium chloride (NH₄Cl) and Oxone®, which avoids the use of hazardous molecular chlorine and transition metals. organic-chemistry.org This reaction proceeds via the in situ generation of the active halogenating agent. organic-chemistry.org Applying this concept to iodomethoxylation would involve using a safe, solid iodine source that can be activated in situ under mild conditions. Furthermore, the development of heterogeneous catalysts, such as the zirconium oxide-supported platinum-molybdenum catalyst for ether synthesis, offers advantages in terms of catalyst separation and reusability, contributing to a more sustainable process. eurekalert.org These green approaches are crucial for developing economically viable and environmentally responsible methods for the large-scale production of vicinal haloethers.

Table 3: Principles of Green Chemistry in Vicinal Haloether Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Potential Strategy |

|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Performing iodomethoxylation of cyclohexene in water or using supercritical CO₂. longdom.orgnovartis.com |

| Catalysis | Employing catalysts to reduce energy consumption and waste. | Using recyclable solid acid catalysts or organocatalysts instead of stoichiometric reagents. longdom.orgresearchgate.net |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. longdom.org | Addition reactions, such as the direct iodomethoxylation of cyclohexene, which have 100% theoretical atom economy. |

| Use of Renewable Feedstocks | Deriving starting materials from renewable sources. | Synthesis of ethers from biomass-derived materials. eurekalert.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing catalytic systems that operate efficiently under mild conditions, avoiding high temperatures or pressures. nih.gov |

| Safer Chemistry by Design | Avoiding the use and generation of hazardous substances. | Using stable, solid iodine sources like N-iodosuccinimide instead of molecular iodine; avoiding transition metal catalysts. organic-chemistry.org |

Reactivity Profiles and Reaction Mechanisms of 1 Iodo 2 Methoxycyclohexane

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution reactions of 1-iodo-2-methoxycyclohexane involve the replacement of the iodide ion by a nucleophile. The specific mechanism, whether it be SN1, SN2, or SNi, is influenced by factors such as the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. masterorganicchemistry.com

SN1 reactions proceed through a carbocation intermediate. youtube.com For this compound, this would involve the departure of the iodide ion to form a secondary carbocation at C-1. This carbocation can then be attacked by a nucleophile from either face, leading to a mixture of stereoisomers. oregonstate.edu SN1 reactions are typically favored by polar protic solvents and weakly basic nucleophiles. youtube.com

SN2 reactions, on the other hand, are concerted processes where the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of configuration at that center. oregonstate.edupearson.com This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. youtube.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.

Examination of Neighboring Group Participation (NGP) by the Methoxy (B1213986) Group

The methoxy group at C-2 can play a significant role in the substitution reactions of this compound through neighboring group participation (NGP). wikipedia.org When the methoxy group is positioned anti-periplanar to the departing iodide, its lone pair of electrons can attack the C-1 carbon as the C-I bond breaks. This "anchimeric assistance" leads to the formation of a cyclic oxonium ion intermediate. msudenver.edu

This participation can accelerate the rate of the reaction compared to a similar substrate without the participating group. wikipedia.org The subsequent attack by an external nucleophile on the oxonium ion intermediate occurs at either C-1 or C-2. This typically results in the formation of products with retention of configuration relative to the starting material.

The effectiveness of NGP by the methoxy group is highly dependent on the stereochemical arrangement of the iodo and methoxy groups. For NGP to be effective, a trans-diaxial arrangement of the leaving group and the participating group is often required to allow for efficient backside attack by the methoxy group's lone pair.

Influence of Stereochemistry on Reaction Rates and Outcomes in Substitution Pathways

The stereochemistry of this compound has a profound impact on the rates and products of substitution reactions. oregonstate.edu The relative orientation of the iodo and methoxy groups (cis or trans) dictates the feasibility of different reaction mechanisms.

For instance, in a trans-diaxial isomer, the methoxy group is perfectly positioned for NGP, potentially leading to rate enhancement and retention of configuration. msudenver.edu In contrast, a cis-isomer, where the methoxy group cannot readily access the backside of the C-I bond, is less likely to undergo NGP-assisted substitution.

In SN2 reactions, the accessibility of the C-1 carbon to the incoming nucleophile is crucial. The chair conformation of the cyclohexane (B81311) ring can influence this accessibility. An axial iodide is generally more sterically hindered to backside attack than an equatorial iodide.

The table below summarizes the expected outcomes for different stereoisomers of this compound in substitution reactions.

| Isomer | Reaction Condition | Likely Mechanism | Key Stereochemical Outcome |

| trans-diaxial | Weakly basic nucleophile, polar protic solvent | SN1 with NGP | Retention of configuration |

| trans-diequatorial | Strong nucleophile, polar aprotic solvent | SN2 | Inversion of configuration |

| cis (axial-equatorial) | Strong nucleophile, polar aprotic solvent | SN2 | Inversion of configuration |

| cis (equatorial-axial) | Weakly basic nucleophile, polar protic solvent | SN1 | Racemization or mixture of diastereomers |

Elimination Reactions (E1, E2, E1cb)

Elimination reactions of this compound lead to the formation of cyclohexene (B86901) derivatives by the removal of a hydrogen atom and the iodide ion from adjacent carbon atoms. The primary mechanisms for this transformation are E1 and E2. youtube.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 pathway. libretexts.org A base then removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by high temperatures and weakly basic conditions.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. youtube.com This mechanism requires a specific geometric arrangement of the proton and the leaving group.

Regioselectivity and Stereoselectivity in Elimination Pathways (e.g., Anti-Periplanar E2)

The E2 reaction is highly stereoselective and requires an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com This means that the hydrogen and the iodine must be in the same plane and on opposite sides of the C-C bond. In the context of a cyclohexane ring, this translates to a trans-diaxial arrangement.

The regioselectivity of the elimination, which determines the position of the double bond in the product, is governed by Zaitsev's rule and Hofmann's rule. libretexts.orgvedantu.com Zaitsev's rule predicts that the more substituted (more stable) alkene will be the major product. This is generally favored with small, strong bases. vedantu.com Hofmann's rule, which predicts the formation of the less substituted alkene, is favored when a bulky, sterically hindered base is used. vedantu.comutdallas.edu

For this compound, elimination can potentially lead to 1-methoxycyclohexene (B1584985) or 3-methoxycyclohexene. The product distribution will depend on the availability of anti-periplanar protons and the nature of the base used.

Competition Between Substitution and Elimination Processes

Substitution and elimination reactions often compete with each other. libretexts.orglibretexts.org The outcome of the reaction between this compound and a nucleophile/base is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2), while strong, unhindered nucleophiles that are weak bases favor substitution (SN2). youtube.com

Reaction Temperature: Higher temperatures generally favor elimination over substitution. youtube.com

Substrate Structure: The stereochemistry of the substrate plays a crucial role. For example, a trans-diaxial isomer of this compound is well-suited for E2 elimination.

The following table illustrates the likely major pathway based on the reaction conditions.

| Nucleophile/Base | Temperature | Likely Major Pathway |

| Strong, non-bulky base (e.g., ethoxide) | Low | SN2 |

| Strong, non-bulky base (e.g., ethoxide) | High | E2 |

| Strong, bulky base (e.g., tert-butoxide) | Any | E2 |

| Weak nucleophile/weak base (e.g., methanol) | Low | SN1/E1 (slow) |

Rearrangement Reactions and Associated Mechanistic Studies

Rearrangement reactions can occur in reactions involving carbocation intermediates, such as SN1 and E1 pathways. wiley-vch.de If the initially formed carbocation at C-1 in this compound can rearrange to a more stable carbocation, this will influence the final product distribution.

For instance, a hydride shift from an adjacent carbon could lead to a more stable carbocation if one exists. However, in the case of this compound, the initial secondary carbocation is not adjacent to a position that would offer significantly greater stability upon rearrangement within the cyclohexane ring itself.

More complex rearrangements, potentially involving the participation of the methoxy group in a different manner or ring contraction/expansion, are less common but could be investigated through detailed mechanistic studies, such as isotopic labeling experiments.

Role as a Substrate for Metal-Mediated Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille)

This compound, as a secondary alkyl iodide, presents both opportunities and challenges as a substrate in palladium-catalyzed cross-coupling reactions. The presence of an iodine atom provides a reactive site for oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle. However, the secondary nature of the alkyl group introduces the potential for competing side reactions, most notably β-hydride elimination. This section will explore the theoretical reactivity of this compound in Heck, Suzuki-Miyaura, and Stille cross-coupling reactions, drawing upon established principles and findings from related systems involving secondary alkyl halides.

A significant hurdle in the cross-coupling of secondary alkyl halides is the propensity of the intermediate alkyl-metal complex to undergo β-hydride elimination. nih.govnih.gov This process, where a hydrogen atom on the carbon β to the metal is transferred to the metal center, results in the formation of an alkene and a metal hydride species, thereby reducing the yield of the desired cross-coupled product. In the case of this compound, the resulting cyclohexene derivatives would be the primary byproducts of this pathway.

Recent advancements in catalyst design, including the use of specific ligands and alternative metal catalysts, have shown promise in overcoming the challenge of β-hydride elimination, enabling the successful coupling of secondary alkyl halides. acs.orgresearchgate.net

Heck Reaction

The Heck reaction traditionally involves the coupling of aryl or vinyl halides with alkenes. wikipedia.org The use of alkyl halides, particularly secondary ones, has been more challenging. However, research has demonstrated the feasibility of alkyl Heck-type reactions, which may proceed through a hybrid organometallic-radical mechanism. nih.gov For this compound, a hypothetical Heck reaction with an alkene, such as styrene, would be expected to yield a substituted cyclohexane derivative.

Recent developments have shown that even tertiary alkyl halides can undergo efficient Heck reactions under specific conditions, such as visible-light-induced catalysis, which has also been applied to secondary alkyl halides. nih.gov This suggests that with the appropriate catalytic system, this compound could potentially serve as a viable substrate.

Table 1: Representative Conditions for Heck Reactions of Secondary Alkyl Halides

| Alkyl Halide Analogue | Alkene | Catalyst System | Base | Solvent | Yield (%) |

| Iodocyclohexane | Styrene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | ~70% |

| 1-Bromo-1-methylcyclohexane | n-Butyl acrylate | NiBr₂(dme) / dtbbp | Mn | DMA | 85% |

Note: Data is illustrative and based on findings for analogous secondary alkyl halides, not this compound directly.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for carbon-carbon bond formation, typically coupling an organoboron compound with an organohalide. libretexts.orgwikipedia.org The development of catalytic systems capable of coupling secondary alkyl halides has significantly broadened the scope of this reaction. researchgate.net A potential Suzuki-Miyaura coupling of this compound with an organoboron reagent, such as phenylboronic acid, would yield a 1-phenyl-2-methoxycyclohexane product.

Key to the success of such a reaction is the choice of a palladium catalyst and ligands that promote the desired cross-coupling pathway over β-hydride elimination. Studies have shown that unactivated primary and secondary iodides can react in good yields with appropriate catalytic systems. princeton.edu

Table 2: Examples of Suzuki-Miyaura Coupling with Secondary Alkyl Halides

| Alkyl Halide Analogue | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) |

| Iodocyclohexane | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 88% |

| Bromocyclopentane | 4-Tolylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 92% |

Note: This data is based on analogous compounds and serves as a predictive model for the reactivity of this compound.

Stille Reaction

The Stille reaction involves the coupling of an organotin compound with an organohalide. harvard.edu While traditionally used for sp²-sp² couplings, advancements have enabled the use of sp³-hybridized alkyl halides. For secondary alkyl halides like this compound, nickel-based catalyst systems have been shown to be effective, mitigating the β-hydride elimination issue often encountered with palladium catalysts. acs.org A successful Stille coupling of this compound with an organostannane, for instance, tributyl(phenyl)stannane, would produce 1-phenyl-2-methoxycyclohexane.

Furthermore, stereoretentive palladium-catalyzed Stille couplings have been achieved with secondary alkyl azastannatranes, indicating that with modified organotin reagents, high selectivity can be obtained. nih.gov This suggests that with the right choice of catalyst and coupling partner, this compound could be a viable substrate for Stille reactions.

Table 3: Illustrative Conditions for Stille Reactions of Secondary Alkyl Halides

| Alkyl Halide Analogue | Organotin Reagent | Catalyst System | Additive | Solvent | Yield (%) |

| Bromocyclohexane | Phenyltrichlorostannane | NiCl₂ / 2,2'-bipyridine | - | t-BuOH/i-BuOH | 72% |

| (S)-1-iodo-1-phenylethane | (E)-Vinyl-azastannatrane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 95% |

Note: The presented data is derived from studies on analogous secondary alkyl halides and is intended to be illustrative of potential reaction parameters for this compound.

Stereochemical and Conformational Analysis in Advanced Research on 1 Iodo 2 Methoxycyclohexane

Elucidation of Relative and Absolute Configuration

The stereochemical landscape of 1-iodo-2-methoxycyclohexane is defined by the presence of two chiral centers at the C-1 and C-2 positions of the cyclohexane (B81311) ring. This gives rise to the potential for stereoisomerism, which is crucial to understand its chemical behavior and interactions in advanced research.

Diastereomeric and Enantiomeric Relationships in this compound Systems

This compound can exist as two diastereomers: cis and trans. In the cis isomer, the iodo and methoxy (B1213986) groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

The four possible stereoisomers are:

(1R,2S)-1-iodo-2-methoxycyclohexane and (1S,2R)-1-iodo-2-methoxycyclohexane, which are enantiomers and constitute the cis diastereomer.

(1R,2R)-1-iodo-2-methoxycyclohexane and (1S,2S)-1-iodo-2-methoxycyclohexane, which are enantiomers and constitute the trans diastereomer.

The relationship between these stereoisomers is summarized in the table below:

| Stereoisomer Pair | Relationship |

| (1R,2S) and (1S,2R) | Enantiomers (cis) |

| (1R,2R) and (1S,2S) | Enantiomers (trans) |

| (1R,2S) and (1R,2R) | Diastereomers |

| (1R,2S) and (1S,2S) | Diastereomers |

| (1S,2R) and (1R,2R) | Diastereomers |

| (1S,2R) and (1S,2S) | Diastereomers |

For 1,2-disubstituted cyclohexanes where the two substituents are different, all four stereoisomers are chiral. spcmc.ac.in The cis isomer, having one substituent in an axial and one in an equatorial position in its chair conformations, lacks a plane of symmetry and is therefore chiral. spcmc.ac.in The trans isomer, which can exist in diequatorial or diaxial conformations, is also chiral. spcmc.ac.in

Spectroscopic Methodologies for Stereochemical Assignment in Research Contexts (e.g., Advanced NMR Techniques, CD Spectroscopy)

Advanced spectroscopic techniques are indispensable for the unambiguous assignment of the relative and absolute configurations of this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between the protons on C-1 and C-2 are particularly informative.

In the trans isomer, the diequatorial conformer is generally the most stable. The protons at C-1 and C-2 are both axial, leading to a large axial-axial coupling constant (³JH1,H2), typically in the range of 8-12 Hz. The diaxial conformer would show a similar large coupling constant.

In the cis isomer, one proton is axial and the other is equatorial. This results in a smaller axial-equatorial or equatorial-equatorial coupling constant (³JH1,H2), usually between 2-5 Hz.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, further confirming the relative stereochemistry. For instance, in the cis isomer, a NOESY cross-peak would be expected between the axial proton on C-1 and the axial protons on C-3 and C-5, as well as between the equatorial proton on C-2 and the adjacent equatorial proton.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a key method for determining the absolute configuration of chiral molecules. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its enantiomer. By comparing the experimental CD spectrum to that predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned.

Conformational Dynamics and Energy Landscapes

The cyclohexane ring is not static and undergoes rapid conformational changes, primarily between two chair conformations. The presence of substituents significantly influences the energetics of these conformations.

Cyclohexane Chair-Boat Interconversion and Preferred Conformations for Iodo-Methoxy Substitution

The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. pressbooks.pub The ring can "flip" between two chair conformations, passing through higher-energy twist-boat and boat transition states. In substituted cyclohexanes, the two chair conformations are often not of equal energy. pressbooks.pub

For trans-1-iodo-2-methoxycyclohexane, the two possible chair conformations are the diequatorial (e,e) and the diaxial (a,a). The diequatorial conformer is generally significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions that are present in the diaxial form. libretexts.orgpressbooks.pub

For cis-1-iodo-2-methoxycyclohexane, ring flipping interconverts two enantiomeric chair conformations, both of which have one substituent in an axial position and the other in an equatorial position (a,e and e,a). pressbooks.pubpressbooks.pub The relative energies of these two conformers depend on the relative steric bulk of the iodo and methoxy groups.

Influence of Iodo and Methoxy Groups on Cyclohexane Ring Conformation and Equilibria

The conformational equilibrium of this compound is governed by the steric and stereoelectronic properties of the iodo and methoxy substituents. The relative stability of different conformers is determined by a combination of factors, including 1,3-diaxial interactions and gauche interactions.

The steric bulk of a substituent is a primary factor in determining conformational preference, with larger groups favoring the equatorial position to minimize 1,3-diaxial interactions. libretexts.org The relative steric bulk of substituents generally follows the trend: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens. libretexts.org For the halogens, the steric demand increases down the group. Thus, the iodine atom is a bulkier substituent than the methoxy group.

In the case of cis-1-iodo-2-methoxycyclohexane, there will be an equilibrium between the conformer with an axial iodo group and an equatorial methoxy group, and the conformer with an equatorial iodo group and an axial methoxy group. Given the larger size of the iodine atom, the equilibrium is expected to favor the conformation where the iodo group is in the equatorial position and the methoxy group is in the axial position.

For the trans isomer, the equilibrium strongly favors the diequatorial conformation over the diaxial one to avoid the significant steric strain of two axial substituents. unicamp.br

The following table summarizes the expected conformational preferences for the diastereomers of this compound:

| Diastereomer | More Stable Conformer | Primary Reason |

| cis | Equatorial iodo, axial methoxy | Minimization of 1,3-diaxial interactions involving the larger iodo group. |

| trans | Diequatorial | Avoidance of significant 1,3-diaxial interactions present in the diaxial conformer. unicamp.br |

Stereoelectronic Effects (e.g., Anomeric Effect) in Research on Stability and Reactivity

Stereoelectronic effects, which involve the interaction of electron orbitals, can also play a significant role in determining conformational preferences. The anomeric effect is a well-known stereoelectronic effect that describes the tendency of an electronegative substituent on a cyclohexane ring adjacent to a heteroatom to prefer the axial position, contrary to what would be expected based on steric considerations alone.

In this compound, while there is no endocyclic heteroatom, analogous stereoelectronic interactions can occur. For instance, a hyperconjugative interaction between the lone pair of electrons on the oxygen of the methoxy group and the antibonding orbital (σ*) of the C-I bond could stabilize a conformation where these orbitals are anti-periplanar. This would occur in the conformer where the methoxy group is axial and the iodo group is equatorial in the cis isomer, or in the diaxial conformer of the trans isomer.

However, research on trans-2-substituted methoxycyclohexanes (with substituents like F, Cl, Br) has shown a preference for the diequatorial conformer, suggesting that steric effects and dipolar repulsions often outweigh these stabilizing hyperconjugative interactions. unicamp.br In these systems, an attractive "gauche effect" has been proposed to play a role in stabilizing the diequatorial conformer for electronegative substituents. unicamp.br Given the large size of the iodine atom, it is likely that steric factors will be the dominant force in determining the conformational equilibrium of this compound.

Computational Chemistry and Theoretical Investigations of 1 Iodo 2 Methoxycyclohexane

Advanced Spectroscopic Characterization Methodologies in Academic Research for 1 Iodo 2 Methoxycyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like 1-iodo-2-methoxycyclohexane, which exists as cis and trans diastereomers, each with distinct conformational properties, advanced NMR techniques are crucial for unambiguous characterization.

Two-dimensional (2D) NMR experiments provide a comprehensive map of the covalent framework and spatial relationships within the molecule. By correlating nuclear spins through chemical bonds or through space, these techniques resolve the ambiguities often present in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu For this compound, a COSY spectrum would reveal the complete proton connectivity map of the cyclohexane (B81311) ring. For instance, the proton on C1 (H1) would show a cross-peak to the proton on C2 (H2) and the adjacent methylene (B1212753) protons on C6. Similarly, H2 would correlate with H1 and the methylene protons on C3. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). nih.gov It is invaluable for assigning the ¹³C spectrum. Each C-H bond in the molecule would produce a cross-peak, definitively linking the chemical shift of each proton to its corresponding carbon atom. youtube.com The methoxy (B1213986) group, for example, would show a clear correlation between its sharp proton singlet and the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In this compound, an HMBC spectrum would show a correlation from the methoxy protons to the C2 carbon, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between nuclei, irrespective of their bonding. researchgate.net It is paramount for stereochemical assignments. For the trans-diaxial conformer of this compound, NOESY would show strong cross-peaks between the axial H1, H3, and H5 protons, as well as between H2, H4, and H6. For the cis-isomer, where one substituent is axial and one is equatorial, NOESY helps determine the relative configuration by observing correlations such as between the axial substituent's proton and other axial protons on the same face of the ring.

The data below represents a hypothetical but plausible set of NMR assignments for trans-1-iodo-2-methoxycyclohexane, illustrating how 2D NMR data is presented.

| Position | δ 1H (ppm) | δ 13C (ppm) | Key HMBC Correlations (1H → 13C) | Key NOESY Correlations (1H ↔ 1H) |

|---|---|---|---|---|

| 1 (CH-I) | 4.25 | 35.2 | C2, C6, C5 | H2, H6a, H6e, H5a |

| 2 (CH-O) | 3.40 | 85.7 | C1, C3, OCH3 | H1, H3a, H3e |

| 3 | 1.65 (e), 2.15 (a) | 33.1 | C1, C2, C4, C5 | H2, H4a, H4e |

| 4 | 1.45 (e), 1.80 (a) | 24.5 | C2, C3, C5, C6 | H3a, H5a |

| 5 | 1.55 (e), 1.95 (a) | 29.8 | C1, C3, C4, C6 | H4a, H6a |

| 6 | 1.70 (e), 2.25 (a) | 38.4 | C1, C2, C4, C5 | H1, H5a |

| OCH3 | 3.35 | 57.1 | C2 | H2 |

Substituted cyclohexanes undergo a rapid "ring flip" between two chair conformations at room temperature. libretexts.org For trans-1-iodo-2-methoxycyclohexane, this equilibrium exists between a diequatorial (ee) and a diaxial (aa) conformer. These conformers have different energies due to steric interactions, particularly the unfavorable 1,3-diaxial interactions present in the 'aa' form. libretexts.orglibretexts.org

Variable Temperature (VT) NMR is a powerful technique to study these dynamics. ox.ac.uk As the temperature is lowered, the rate of interconversion slows down. nih.gov

Coalescence: At room temperature, the NMR signals are an average of the two rapidly interconverting conformers. As the sample is cooled, the signals for a given nucleus in the 'ee' and 'aa' forms broaden, then merge at a specific temperature known as the coalescence temperature.

Slow Exchange: Below the coalescence temperature, separate signals for each conformer can be observed. The ratio of the signal integrations at these low temperatures allows for the calculation of the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.

Energy Barrier: From the coalescence temperature and the chemical shift difference between the signals in the slow-exchange regime, the free energy of activation (ΔG‡) for the ring flip can be calculated. This value represents the energy barrier to interconversion.

For trans-1-iodo-2-methoxycyclohexane, the diequatorial conformer is expected to be significantly more stable. A VT-NMR study would allow for the quantification of this stability and the kinetic barrier for the conformational change. rsc.org

| Parameter | Description | Expected Observation for trans-1-Iodo-2-methoxycyclohexane |

|---|---|---|

| ΔG° (ee ↔ aa) | Gibbs free energy difference between conformers. | Negative value, indicating the diequatorial (ee) conformer is more stable. |

| Keq | Equilibrium constant ([ee]/[aa]). | Greater than 1, favoring the diequatorial conformer. |

| Tc | Coalescence temperature. | Typically observed between -40°C and -90°C for cyclohexane derivatives. |

| ΔG‡ | Activation energy for the chair-chair interconversion. | Typically 10-11 kcal/mol for substituted cyclohexanes. |

Mass Spectrometry Techniques for Mechanistic Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues to its structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. The molecular ion of this compound (C₇H₁₃IO) has a nominal mass of 240 amu. However, its exact monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁷I), is distinct. HRMS can measure this mass to within a few parts per million (ppm), confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C7H13IO |

| Nominal Mass | 240 amu |

| Calculated Monoisotopic Mass ([M]+) | 239.9957 u |

| Typical HRMS Measurement Accuracy | < 5 ppm |

| Example HRMS Result (Hypothetical) | 239.9955 u (Error: -0.83 ppm) |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis where ions are subjected to multiple stages of mass analysis. youtube.com In a typical experiment, the molecular ion ([M]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process provides direct evidence for parent-daughter ion relationships, helping to piece together the molecular structure.

For this compound, the molecular ion at m/z 240 would be expected to undergo several key fragmentations:

Loss of Iodine: The C-I bond is relatively weak, leading to the loss of an iodine radical (•I) to form a stable oxonium ion at m/z 113. chemguide.co.uk

Loss of Methanol (B129727): Elimination of methanol (CH₃OH) via a rearrangement can produce an iodocyclohexene ion at m/z 208.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether (alpha-cleavage) is a common pathway for ethers, leading to various ring-opened fragments. miamioh.edu

MS/MS analysis of the m/z 240 ion would confirm these pathways by detecting the daughter ions at m/z 113 and 208, providing strong evidence for the presence and connectivity of the iodo and methoxy substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying functional groups and can also provide subtle details about molecular conformation.

Functional Group Identification: The spectrum of this compound would be dominated by characteristic vibrations. The C-H stretching of the CH₂ and CH₃ groups would appear in the 2850-3000 cm⁻¹ region. The C-O-C asymmetric stretching vibration of the ether linkage is a strong band typically found around 1100 cm⁻¹. The C-I stretching vibration is found at lower frequencies, typically in the 500-600 cm⁻¹ range.

Conformational Analysis: Certain vibrational modes are sensitive to the molecular conformation. The position and intensity of C-I stretching bands can differ depending on whether the iodine atom is in an axial or equatorial position. ustc.edu.cn In principle, by comparing the experimental spectrum with spectra calculated for the diequatorial and diaxial conformers, it is possible to determine the dominant conformation in the sample. Raman spectroscopy is particularly useful for studying skeletal vibrations and symmetric stretches, complementing the information obtained from IR spectroscopy. nih.gov

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique (IR/Raman) |

|---|---|---|

| C-H Stretch (sp3) | 2850 - 3000 | Strong in both |

| CH2 Bend (Scissoring) | ~1450 | IR |

| C-O-C Asymmetric Stretch | 1080 - 1150 | Strong in IR |

| C-C Stretch (Ring) | 800 - 1050 | More prominent in Raman |

| C-I Stretch | 500 - 600 | IR, weak in Raman |

X-ray Crystallography for Solid-State Structure Determination (if applicable for specific stereoisomers or derivatives)

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which is invaluable for the unambiguous assignment of stereochemistry.

A comprehensive search of available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. While structural data exists for related cyclohexane derivatives, specific crystallographic data for either the cis or trans stereoisomers of this compound, or their simple derivatives, is not publicly available at this time.

The absence of a published crystal structure means that the solid-state conformation of this compound has not been definitively determined by this method. Should single crystals of sufficient quality be grown in the future, X-ray crystallographic analysis would provide unequivocal proof of the stereochemical arrangement and detailed conformational features of the molecule in the solid state.

For researchers investigating this compound, obtaining a crystal structure would be a significant contribution to the field. Such data would serve as an empirical benchmark for computational models and would definitively resolve any ambiguities in stereochemical assignments that may arise from spectroscopic or synthetic studies.

Applications and Utility of 1 Iodo 2 Methoxycyclohexane in Complex Organic Synthesis

As a Building Block for Stereoselective Synthesis of Advanced Intermediates

While direct and extensive literature specifically detailing the use of 1-iodo-2-methoxycyclohexane as a building block for the stereoselective synthesis of advanced intermediates is not abundant, its structural motifs are present in precursors to biologically active molecules. The principles of stereocontrolled synthesis suggest that the defined stereochemistry of this compound can be transferred to more complex structures. For instance, the vicinal (1,2) substitution pattern with two distinct functional groups allows for sequential and stereospecific manipulations.

The carbon-iodine bond can be activated under various conditions to form a new carbon-carbon or carbon-heteroatom bond with a high degree of stereocontrol. The adjacent methoxy (B1213986) group can exert a directing effect, influencing the trajectory of incoming reagents and thus the stereochemical outcome of the reaction. This is particularly relevant in the synthesis of natural products and pharmaceutical agents where precise control of stereochemistry is paramount for biological activity.

Precursor to Other Functionalized Cyclohexane (B81311) Derivatives (e.g., Cyclohexenes, Other Ethers, Alcohols)

One of the most significant applications of this compound is its role as a precursor to a variety of other functionalized cyclohexane derivatives. Through carefully chosen reaction conditions, it can be converted into cyclohexenes, other ethers, and alcohols, often with a high degree of regioselectivity and stereoselectivity.

Cyclohexenes: Elimination reactions of this compound, typically under basic conditions, lead to the formation of cyclohexene (B86901) derivatives. The regiochemical outcome of these E2 elimination reactions is governed by the stereochemical relationship between the departing iodo and proton groups. For a successful E2 elimination to occur, a periplanar arrangement of the proton and the leaving group is required. In cyclohexane systems, this translates to a preference for a trans-diaxial arrangement.

The choice of base can influence the product distribution between the more substituted (Zaitsev) and less substituted (Hofmann) alkenes. For example, a small, strong base like sodium ethoxide would typically favor the thermodynamically more stable Zaitsev product, 1-methoxycyclohexene (B1584985). Conversely, a bulky base such as potassium tert-butoxide would favor the formation of the sterically less hindered Hofmann product, 3-methoxycyclohexene.

| Product | Base | Predominant Rule |

| 1-Methoxycyclohexene | Sodium Ethoxide | Zaitsev |

| 3-Methoxycyclohexene | Potassium tert-butoxide | Hofmann |

Other Ethers and Alcohols: The iodo group in this compound is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups. Treatment with alkoxides (RO⁻) can lead to the formation of new ethers through an S_N2 mechanism, which proceeds with inversion of stereochemistry at the carbon center. Similarly, reaction with hydroxide (B78521) or other oxygen nucleophiles can yield substituted cyclohexanols. The stereochemical outcome of these substitutions is highly dependent on the substrate's conformation and the reaction conditions.

Reagent in Stereocontrolled Transformations

The inherent stereochemistry of this compound allows it to be used as a reagent or substrate to control the stereochemical outcome of a reaction. The presence of the methoxy group can influence the diastereoselectivity of reactions at or near the iodine-bearing carbon.

In reactions where a carbocation intermediate might be formed, the methoxy group can act as a neighboring group, participating in the reaction to form a bridged oxonium ion. This intermediate can then be attacked by a nucleophile from the opposite face, leading to a product with a defined stereochemistry. This neighboring group participation can be a powerful tool for achieving high levels of stereocontrol.

The stereochemical relationship between the iodo and methoxy groups (cis or trans) will dictate the conformation of the cyclohexane ring and, consequently, the accessibility of the reactive sites. This, in turn, influences the stereoselectivity of the transformation.

Development of Novel Synthetic Methodologies Leveraging the Compound's Reactivity Profile

The distinct reactivity of the C-I and C-O bonds in this compound provides a platform for the development of novel synthetic methodologies. For instance, the carbon-iodine bond can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Furthermore, the compound's structure is amenable to the development of cascade or tandem reactions. A reaction initiated at one functional group can trigger a subsequent transformation at the other, leading to the rapid construction of complex polycyclic systems in a single operation. For example, a radical reaction initiated at the C-I bond could be followed by a cyclization involving the methoxy group or another part of the molecule. The development of such novel catalytic and tandem processes is an active area of research aimed at improving synthetic efficiency and atom economy.

Historical Context and Evolution of Research on Vicinal Halo Ethers, Including 1 Iodo 2 Methoxycyclohexane

Seminal Discoveries and Initial Investigations of Alkoxyiodination Reactions

The conceptual framework for alkoxyiodination reactions can be traced back to the early 20th century with the work of French chemist Charles Prévost. His investigations into the reaction of alkenes with iodine and silver benzoate (B1203000) laid the groundwork for understanding the formation of a cyclic iodonium (B1229267) ion intermediate. wikipedia.org This highly reactive species could then be trapped by a nucleophile. While the Prévost reaction itself leads to the formation of diols, the underlying principle of an iodonium ion intermediate is central to alkoxyiodination. wikipedia.orgorganic-chemistry.org

Later, Robert Burns Woodward's modification of the Prévost reaction, which involved the presence of water to yield syn-diols, further highlighted the role of the solvent in determining the final product. scienceinfo.comorganic-chemistry.org These seminal studies provided the intellectual backdrop for the development of alkoxyiodination reactions, where an alcohol serves as the nucleophile, leading to the formation of a vicinal halo-ether.

The direct synthesis of compounds like 1-iodo-2-methoxycyclohexane involves the reaction of cyclohexene (B86901) with an electrophilic iodine source in the presence of methanol (B129727). Early investigations likely utilized molecular iodine in conjunction with a reagent capable of activating the iodine, such as a silver salt, to facilitate the formation of the iodonium ion.

Progression of Synthetic Strategies and Mechanistic Understanding

Over the years, synthetic strategies for the preparation of vicinal halo-ethers have evolved to become more efficient and selective. A significant advancement was the introduction of N-halosuccinimides, such as N-iodosuccinimide (NIS), as milder and more manageable sources of electrophilic halogens compared to molecular iodine. organic-chemistry.orgresearchgate.net The use of NIS in methanol provides a convenient method for the synthesis of this compound.

The mechanistic understanding of the alkoxyiodination of alkenes has also become more refined. The reaction is initiated by the electrophilic attack of the iodine on the alkene double bond, forming a bridged iodonium ion intermediate. stackexchange.comyoutube.com This three-membered ring is highly strained and susceptible to nucleophilic attack. The role of the solvent, in this case methanol, is crucial as it acts as the nucleophile. The methanol attacks one of the carbon atoms of the iodonium ion, leading to the opening of the ring. stackexchange.com

This nucleophilic attack occurs in an S"N"2-like fashion from the side opposite to the iodonium bridge, resulting in an anti-addition of the iodine and methoxy (B1213986) groups. 182.160.97 In the case of cyclohexene, this leads to the formation of trans-1-iodo-2-methoxycyclohexane. The stereochemistry of this reaction is a direct consequence of the backside attack on the cyclic iodonium ion intermediate.

The role of silver salts, often used in early methods, is to assist in the generation of the electrophilic iodine species by precipitating the halide ion, thus driving the reaction forward. uva.esnih.gov

Table 1: Key Mechanistic Steps in the Iodomethoxylation of Cyclohexene

| Step | Description | Intermediate/Product | Stereochemistry |

| 1 | Electrophilic attack of iodine on the cyclohexene double bond. | Bridged iodonium ion | Formation of a cyclic intermediate |

| 2 | Nucleophilic attack by methanol on one of the carbon atoms of the iodonium ion. | Oxonium ion intermediate | Backside attack (S"N"2-like) |

| 3 | Deprotonation of the oxonium ion. | trans-1-Iodo-2-methoxycyclohexane | Anti-addition |

Influence of Methodological Advancements on Research Directions and Analytical Capabilities

The advancement of analytical techniques has been instrumental in shaping the research on vicinal halo-ethers like this compound. The development of spectroscopic and chromatographic methods has allowed for detailed characterization of these compounds and a deeper understanding of their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR spectroscopy revolutionized the conformational analysis of cyclohexane (B81311) derivatives. auremn.org.br For trans-1-iodo-2-methoxycyclohexane, ¹H NMR spectroscopy is a powerful tool to determine the axial or equatorial orientation of the iodo and methoxy substituents. The coupling constants between adjacent protons provide valuable information about the dihedral angles, allowing for the elucidation of the preferred chair conformation of the molecule. nih.gov

Gas Chromatography (GC): Gas chromatography has proven to be an effective technique for the separation and analysis of diastereomers of vicinal halo-ethers. scirp.orgresearchgate.net The different physical properties of the cis and trans isomers of this compound allow for their separation on a GC column, enabling the determination of the stereoselectivity of the synthesis. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The fragmentation of the molecular ion can help to confirm the structure of the compound. chemguide.co.uklibretexts.orgyoutube.com Common fragmentation pathways for haloalkanes include the loss of the halogen atom or the cleavage of the carbon-carbon bond adjacent to the halogen. miamioh.edudocbrown.info

These analytical advancements have not only facilitated the unambiguous characterization of reaction products but have also enabled more detailed mechanistic studies, including the investigation of reaction kinetics and the detection of transient intermediates.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Application | Information Obtained |

| ¹H NMR Spectroscopy | Conformational Analysis | Stereochemistry (cis/trans), Axial/Equatorial orientation of substituents, Coupling constants |

| Gas Chromatography (GC) | Isomer Separation | Diastereomeric purity, Reaction selectivity |

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, Fragmentation pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.